4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
Properties
IUPAC Name |
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-8-24-19(27)18-16(14-29-21-18)25(20(24)28)13-17(26)23-11-9-22(10-12-23)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZSSFMMAPWYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=NSC=C2N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. Increased acetylcholine levels can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function. This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive function.
Biochemical Analysis
Biochemical Properties
The compound, 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, has been found to interact with certain enzymes and proteins
Biological Activity
The compound 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core fused with an isothiazole ring and substituted with a piperazine moiety. The IUPAC name reflects its intricate design, which is crucial for its biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Core | Central to its biological activity |
| Isothiazole Ring | Contributes to reactivity and interactions |
| Piperazine Moiety | Enhances binding affinity to biological targets |
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structural features have shown potent inhibitory effects against various cancer cell lines. A study demonstrated that related compounds inhibited the growth of human leukemia cells (CCRF-CEM), with effective concentrations (EC50) in the nanomolar range .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) observed for similar derivatives was around 256 µg/mL .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival, such as dihydrofolate reductase (DHFR).
- Receptor Modulation : It potentially modulates receptor activities linked to various signaling pathways, thereby influencing cell growth and apoptosis.
Case Study 1: Antitumor Efficacy
A notable study explored the efficacy of structurally similar compounds in inhibiting tumor growth in vitro. The results indicated that modifications in the piperazine substituent significantly enhanced the cytotoxic effects against human cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related compounds, revealing that they inhibited bacterial growth effectively at defined concentrations. This suggests a potential therapeutic role in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The isothiazolo-pyrimidine-dione core distinguishes this compound from related derivatives. Below is a structural comparison:
Key Observations :
- The target compound’s isothiazolo-pyrimidine-dione core is rare compared to more common pyrazolo- or pyrido-fused systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
